![molecular formula C17H21N3O B7492376 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the modulation of various biological processes. Studies have shown that this compound can inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cancer cell growth and the reduction of inflammation. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its potential use in cancer treatment and the treatment of autoimmune diseases. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells. However, one of the limitations of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone and its potential use in cancer treatment and the treatment of autoimmune diseases. Finally, the development of more soluble formulations of this compound could increase its potential use in vivo.
Méthodes De Synthèse
The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone involves the reaction of 1-(2-bromoethyl)-4-(1H-benzimidazol-2-yl)piperidine with cyclobutanone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to yield the final product. This synthesis method has been optimized to provide high yields of pure [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone.
Applications De Recherche Scientifique
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its potential therapeutic applications in various biological processes. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone has been studied for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(12-5-3-6-12)20-10-4-7-13(11-20)16-18-14-8-1-2-9-15(14)19-16/h1-2,8-9,12-13H,3-7,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYCOPBESKNDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)

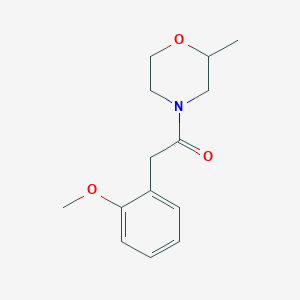
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
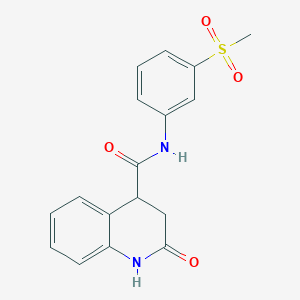
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
methanone](/img/structure/B7492339.png)
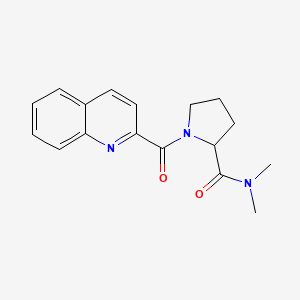
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)

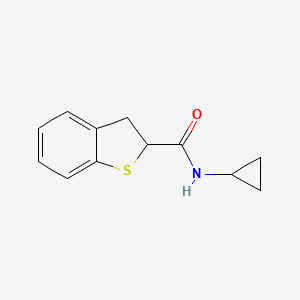
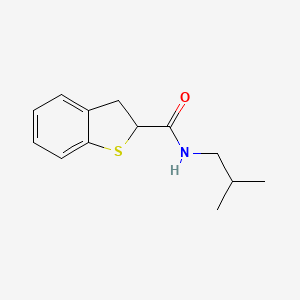
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)